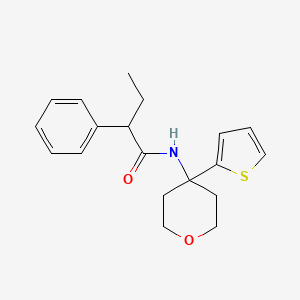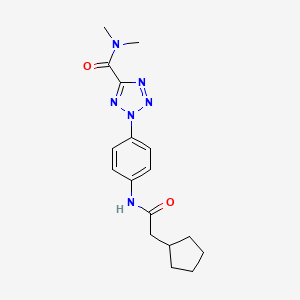
2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)butanamide is a novel compound that has been synthesized for scientific research purposes. This compound has been shown to have potential applications in the field of medicine and biochemistry.
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)butanamide” are currently unknown
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined . It is likely that the compound interacts with multiple pathways, leading to a cascade of downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects are typically observed as changes in cellular behavior, such as altered gene expression, enzymatic activity, or signal transduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)butanamide in lab experiments include its anti-inflammatory and antioxidant properties, as well as its potential as a treatment for neurodegenerative diseases and cancer. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)butanamide. These include further studies on its mechanism of action, its potential as a treatment for neurodegenerative diseases and cancer, and its safety and toxicity profile. In addition, future studies could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further optimization of the synthesis method could lead to increased yields and purity of the compound.
Métodos De Síntesis
The synthesis of 2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)butanamide involves several steps. The first step is the synthesis of 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ol, which is then reacted with 2-phenylbutyric acid chloride to form the final compound. The synthesis of this compound has been reported in several research papers, and the yield and purity of the compound have been optimized.
Aplicaciones Científicas De Investigación
2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)butanamide has potential applications in the field of medicine and biochemistry. This compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, this compound has been studied for its potential as a cancer treatment.
Propiedades
IUPAC Name |
2-phenyl-N-(4-thiophen-2-yloxan-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-2-16(15-7-4-3-5-8-15)18(21)20-19(10-12-22-13-11-19)17-9-6-14-23-17/h3-9,14,16H,2,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAAZSIONKMSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isobutyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932121.png)
![(3-Amino-5-((2,5-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2932124.png)
![2-phenyl-7,8,9,10-tetrahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-6(4H)-one](/img/structure/B2932126.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2932128.png)
![3,5-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2932129.png)


![1-(2-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2932132.png)


![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2932138.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2932139.png)
![2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B2932140.png)
![3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2932141.png)